1-Methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine

Description

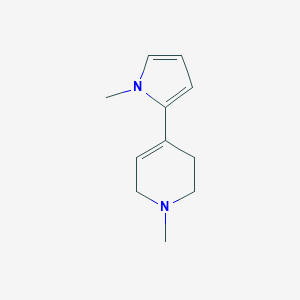

1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is a compound of significant interest in the field of pharmacology and neurochemistry. It is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a well-known neurotoxin that induces Parkinsonian symptoms in animal models. This compound has been studied for its potential neurotoxic effects and its ability to deplete striatal dopamine levels .

Properties

CAS No. |

109835-15-6 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |

InChI Key |

YWYSUHMRUGHTHJ-UHFFFAOYSA-N |

SMILES |

CN1CCC(=CC1)C2=CC=CN2C |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=CN2C |

Synonyms |

1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves several steps. One common method includes the reaction of 1-methylpyrrole with a suitable pyridine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by monoamine oxidase B to form a water-soluble pyridinium ion species . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include oxidized or reduced derivatives of the original compound .

Scientific Research Applications

This compound has been extensively studied for its neurotoxic effects, particularly its ability to deplete dopamine levels in the brain. It serves as a valuable tool in neurochemical research, helping scientists understand the mechanisms underlying neurodegenerative diseases like Parkinson’s disease .

Mechanism of Action

The neurotoxic effects of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine are primarily mediated through its oxidation by monoamine oxidase B. This oxidation process leads to the formation of a pyridinium ion species, which is believed to be responsible for the depletion of striatal dopamine levels . The compound’s mechanism of action closely resembles that of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, supporting the proposed neurochemical sequence of events leading to neurotoxicity .

Comparison with Similar Compounds

1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is similar to other neurotoxic compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its analogs. it is unique in its specific structural modifications, which may influence its neurotoxic potency and metabolic pathways . Other similar compounds include 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and 1-methyl-4-(1-methylpyrrol-2-yl)-2,3-dihydropyridinium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.